molecular formula C21H13N3O2S B2592851 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681173-96-6

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2592851
CAS No.: 681173-96-6
M. Wt: 371.41
InChI Key: WCJUHKKBKHLPBH-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. For instance, 2-(chloromethyl)-1H-benzo[d]imidazole can be synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity and showed moderate inhibitory activities against leishmanial and trypanosomal spp .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For example, the melting point, purity, and storage temperature of a specific benzoxazole derivative can be determined .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Significantly, 2-arylbenzothiazoles are identified as potential antitumor agents. The structural simplicity of benzothiazoles facilitates the synthesis of chemical libraries, aiding in the discovery of new therapeutic entities. This highlights the critical role of the benzothiazole nucleus in drug discovery, especially for cancer treatment (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Synthetic Strategies for Benzothiazoles

The synthesis of 2-arylthio-benzazoles, including benzothiazoles, has attracted significant attention due to their diverse biological and pharmacological properties. Efficient strategies for their synthesis involve the C–S cross-coupling of corresponding 2-mercaptobenzazoles, highlighting the importance of these compounds in medicinal chemistry (Vessally, E., Mohammadi, R., Hosseinian, A., Didehban, K., & Edjlali, L., 2018).

Structural Activity Relationship in Medicinal Chemistry

The benzothiazole scaffold exhibits a variety of pharmacological activities with minimal toxic effects. Its derivatives have shown enhanced activities, positioning the benzothiazole scaffold as a prominent moiety in medicinal chemistry. Compounds containing the benzothiazole ring possess activities ranging from antiviral to anticancer, underscoring the versatility and developmental potential of benzothiazole derivatives (Bhat, M. & Belagali, S. L., 2020).

Advances in Benzothiazoles as Chemotherapeutics

Recent studies have underscored the importance of benzothiazole derivatives in the development of antitumor agents. The promising biological profiles and synthetic accessibility of benzothiazoles have spurred the design and development of new benzothiazoles and their conjugates as potential chemotherapeutics, offering a glimpse into the future of cancer therapy (Ahmed, K., Yellamelli Valli Venkata, S., Mohammed, N., Sultana, F., & Methuku, K. R., 2012).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole derivatives have been extensively studied for their antimicrobial, analgesic, anti-inflammatory, and antitubercular properties. Their structural diversity has been instrumental in the search for new therapeutic agents, highlighting the significant pharmacological importance of the benzothiazole scaffold in drug development (Sumit, Kumar, A., & Mishra, A., 2020).

Mechanism of Action

Target of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a complex compound with potential antibacterial properties . The primary targets of this compound are likely bacterial cells, particularly strains of Staphylococcus aureus . The compound interacts with these bacterial cells, disrupting their normal functions and leading to their elimination .

Mode of Action

It is believed that the compound interacts with its bacterial targets by binding to specific receptors or enzymes within the bacterial cells . This interaction disrupts the normal biochemical processes of the bacteria, leading to their death .

Biochemical Pathways

This compound likely affects several biochemical pathways within the bacterial cells. The disruption of these pathways leads to the death of the bacterial cells .

Pharmacokinetics

The compound’s favorable pharmacokinetic profile was suggested by admet calculations . These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The result of the action of this compound is the death of the bacterial cells . By disrupting essential biochemical processes, the compound causes the bacterial cells to die, thereby eliminating the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound, altering its action .

Safety and Hazards

Safety and hazards associated with benzoxazole derivatives can vary depending on the specific derivative. For example, users should avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling certain benzoxazole derivatives .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S/c25-20(13-8-9-17-19(11-13)27-12-22-17)23-15-5-3-4-14(10-15)21-24-16-6-1-2-7-18(16)26-21/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJUHKKBKHLPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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